molecular formula C18H15NO3S B2664984 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid CAS No. 748786-61-0

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

Cat. No.: B2664984
CAS No.: 748786-61-0
M. Wt: 325.38
InChI Key: INZMANTZZFBIJO-UHFFFAOYSA-N
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Description

Contextual Significance of Benzothiazole-Based Compounds

Benzothiazoles constitute a class of heterocyclic compounds characterized by a fused benzene and thiazole ring system, distinguished by the presence of sulfur and nitrogen atoms. Their planar aromatic structure enables π-π stacking interactions with biological macromolecules, while the electron-rich thiazole ring facilitates hydrogen bonding and dipole-dipole interactions. These properties underpin their widespread use in medicinal chemistry:

  • Pharmacological Versatility : Benzothiazole derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. For example, the FDA-approved drug pramipexole (used in Parkinson’s disease) incorporates a benzothiazole-like aminothiazole moiety.
  • Privileged Scaffold Status : The benzothiazole nucleus serves as a "molecular passport" for crossing biological barriers, enhancing bioavailability and target engagement.

Table 1 : Key Benzothiazole-Based Drugs and Their Applications

Compound Therapeutic Area Mechanism of Action
Pramipexole Parkinson’s Disease Dopamine D2/D3 Receptor Agonism
Zopolrestat Diabetic Complications Aldose Reductase Inhibition
Lubeluzole Ischemic Stroke Sodium/Calcium Channel Modulation

Historical Development of But-3-enoic Acid Derivatives

But-3-enoic acid derivatives, characterized by a conjugated double bond and carboxylic acid group, emerged in the mid-20th century as intermediates in organic synthesis. Their α,β-unsaturated system enables Michael additions and Diels-Alder reactions, making them valuable for constructing complex molecules. Key milestones include:

  • Synthetic Innovations : The Ugi four-component reaction (utilizing maleic anhydride and amines) streamlined the production of functionalized butenoic acid derivatives, as demonstrated in the synthesis of 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid.
  • Biological Relevance : Introduction of aryl substituents (e.g., methoxyphenyl groups) enhanced these compounds’ bioactivity by modulating electronic and steric properties.

Research Trajectory and Contemporary Academic Interest

Recent studies on 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid focus on its dual functionality:

  • Anticancer Potential : The benzothiazole moiety intercalates with DNA, while the methoxyphenyl group induces apoptosis via reactive oxygen species (ROS) generation.
  • Antimicrobial Activity : Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition.

Computational Advances : Density functional theory (DFT) calculations predict optimal binding conformations with tyrosine kinases and bacterial efflux pumps, guiding rational design.

Theoretical Foundations for Structure-Activity Analysis

The compound’s bioactivity arises from synergistic interactions between its structural domains:

  • Benzothiazole Ring :
    • Planarity enables intercalation with DNA base pairs.
    • Sulfur atom participates in covalent bonding with cysteine residues in enzymes.
  • Methoxyphenyl Substituent :
    • Methoxy group (-OCH₃) enhances lipid solubility and π-cation interactions.
    • Ortho-substitution sterically hinders rotational freedom, stabilizing receptor-bound conformations.
  • But-3-enoic Acid Chain :
    • Carboxylic acid group forms salt bridges with lysine/arginine residues.
    • Conjugated double bond allows redox cycling, contributing to pro-oxidant effects.

Table 2 : Structural Features and Associated Bioactivities

Structural Element Electronic Effects Biological Impact
Benzothiazole S Atom Electrophilic Character Enzyme Inhibition (e.g., Topoisomerase II)
Methoxy Group (-OCH₃) Electron Donation (+M Effect) Enhanced Membrane Permeability
α,β-Unsaturated Acid Electron-Withdrawing ROS Generation via Redox Cycling

Properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZMANTZZFBIJO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity (Reported) Source
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid C₁₈H₁₅NO₃S 3-Methoxyphenyl ~341.38 g/mol Prototype for in silico studies
3-Benzothiazole-2-yl-4-phenyl-but-3-enoic acid C₁₇H₁₃NO₂S Phenyl (no methoxy) ~303.36 g/mol In silico efficacy; lacks in vivo data
3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid C₂₄H₁₉NO₃S 4-Benzyloxyphenyl ~401.48 g/mol Not reported; commercial availability
Cpd H (from ) C₂₀H₁₄F₃N₃O₃S₂ Trifluoromethylphenylimino-thiazolidinyl ~477.47 g/mol Low molecular weight phosphatase (LMWPTP) inhibition
AS601245 (JNK inhibitor) C₁₉H₁₇N₅S Pyrimidinyl-acetonitrile ~355.44 g/mol JNK3 inhibition (IC₅₀ = 150 nM)

Commercial and Pharmacological Relevance

  • Commercial Availability : The benzyloxy derivative is marketed as a building block (e.g., by CymitQuimica), priced at €500/250 mg, indicating high demand for benzothiazole-based intermediates .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzothiazole ring, a methoxy-substituted phenyl group, and a butenoic acid moiety, which contribute to its interactions with various biological targets.

  • Molecular Formula : C18H15NO3S
  • Molecular Weight : 325.4 g/mol
  • IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its capacity to intercalate with DNA, potentially inhibiting enzyme activities crucial for cellular processes. The presence of the methoxy group enhances binding affinity and specificity towards these targets through hydrogen bonding and other non-covalent interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various models, possibly through the modulation of inflammatory cytokines and pathways .

Structure-Activity Relationship

The structural features of this compound significantly influence its biological activity. The methoxy group enhances lipophilicity, facilitating better membrane permeability compared to structurally similar compounds. This property is critical for its efficacy in biological applications.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acidLacks methoxy groupMay exhibit different binding properties
3-(1,3-Benzothiazol-2-yl)-4-(2-hydroxyphenyl)but-3-enoic acidContains hydroxy group instead of methoxyHydroxy group affects solubility and reactivity
3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acidMethoxy group in a different positionPositioning may influence biological activity
3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acidHydroxy group instead of methoxyAlters interaction dynamics with biological targets

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showing potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Research : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, suggesting its potential as an anticancer drug .

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